molecular formula C14H13ClN4O6S B8716099 Benzoic acid, 2-(((((6-chloro-3,4-dihydro-4-methyl-3-oxopyrazinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester CAS No. 115714-03-9

Benzoic acid, 2-(((((6-chloro-3,4-dihydro-4-methyl-3-oxopyrazinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester

Cat. No. B8716099
M. Wt: 400.8 g/mol
InChI Key: KODHGHOYQDJVMF-UHFFFAOYSA-N
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Patent
US04802908

Procedure details

To a mixture of 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone (0.40 g, 0.0025 mol) in anhydrous 1,2-dichloroethane (4 mL) under nitrogen was added a solution of 2-carbomethoxybenzenesulfonyl isocyanate (0.84 g, 0.0035 mol) in anhydrous 1,2-dichloromethane (3 mL). The mixture was heated at reflux for 2 hours. The solvent was rotary evaporated, and the residue was purified by chromatography on a column of silica gel using a solvent mixture of 1:1 hexanes-acetone containing a little acetic acid as eluant. Rotary evaporation of the appropriate fractions left 0.34 g of methyl 2-[[(6-chloro-3,4-dihydro-4-methyl-3-oxo-2-pyrazinylamino)carbonylamino]sulfonyl]benzoate as a crystalline powder melting at 173°-176° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-dichloromethane
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Cl:8])[N:7]=1.[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[S:21]([N:24]=[C:25]=[O:26])(=[O:23])=[O:22])([O:13][CH3:14])=[O:12]>ClCCCl>[Cl:8][C:6]1[N:7]=[C:2]([NH:1][C:25]([NH:24][S:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:11]([O:13][CH3:14])=[O:12])(=[O:23])=[O:22])=[O:26])[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
NC=1C(N(C=C(N1)Cl)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C=CC=C1)S(=O)(=O)N=C=O
Name
1,2-dichloromethane
Quantity
3 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a column of silica gel using
ADDITION
Type
ADDITION
Details
a solvent mixture of 1:1 hexanes-acetone containing a little acetic acid as eluant
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the appropriate fractions
WAIT
Type
WAIT
Details
left 0.34 g of methyl 2-[[(6-chloro-3,4-dihydro-4-methyl-3-oxo-2-pyrazinylamino)carbonylamino]sulfonyl]benzoate as a crystalline powder melting at 173°-176° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CN(C(C(=N1)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.